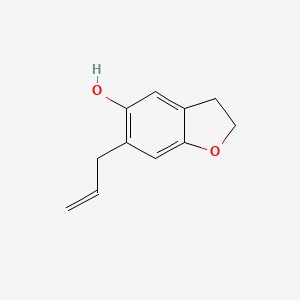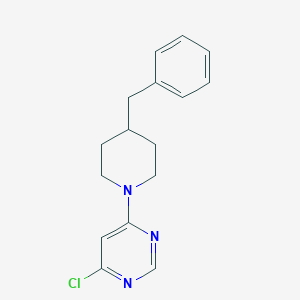
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a benzylpiperidine moiety attached to a chloropyrimidine ring, which contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine.
Chloropyrimidine Formation: The next step involves the synthesis of 6-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Oxidized derivatives of the benzylpiperidine moiety
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
科学研究应用
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is employed in studying the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for investigating cellular pathways and mechanisms of action.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may interact with other targets such as ion channels and transporters, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety but lacking the chloropyrimidine ring.
6-Chloropyrimidine: A simpler compound containing only the chloropyrimidine ring without the benzylpiperidine moiety.
Donepezil: A well-known acetylcholinesterase inhibitor with a benzylpiperidine structure, used in the treatment of Alzheimer’s disease.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-chloropyrimidine is unique due to the combination of the benzylpiperidine and chloropyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple targets and exhibit a broad spectrum of activities, making it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-11-16(19-12-18-15)20-8-6-14(7-9-20)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAGKZWBOQKDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
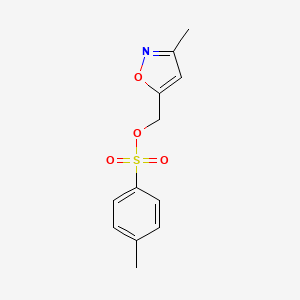

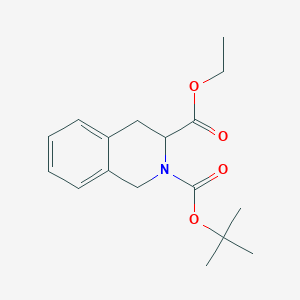
![6-Ethyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B15357387.png)

![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
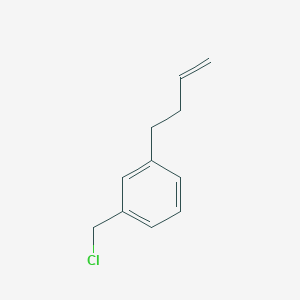
![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)

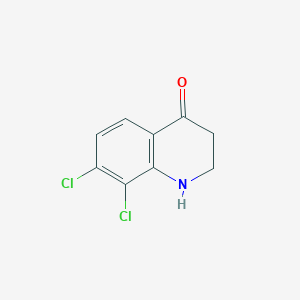
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
